Uridine-triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

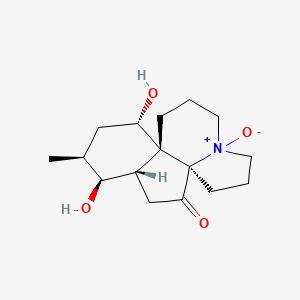

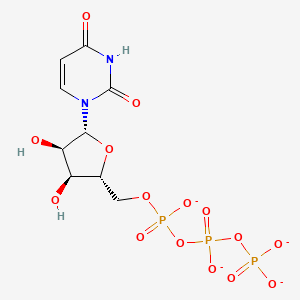

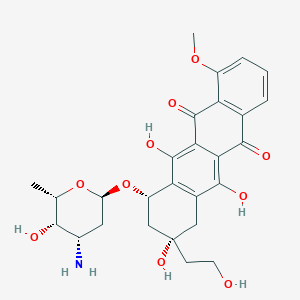

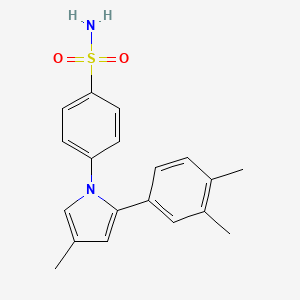

UTP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of UTP; major species present at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an UTP.

Scientific Research Applications

1. Neurotransmitter Role and Mechanisms

Uridine triphosphate (UTP) plays a significant role as a neurotransmitter in both sympathetic and parasympathetic nerves. Studies have shown that ATP, along with UTP, acts as an excitatory cotransmitter in autonomic nerves. UTP is involved in various neurotransmitter actions, such as contraction of detrusor smooth muscle in the bladder and is an area of interest for developing treatments for urinary bladder dysfunctions (Kennedy, 2021).

2. Role in Cellular Metabolism and Proliferation

UTP has been found to influence the proliferation of human cancerous pancreatic duct epithelial cells. It activates the P2Y2 receptor, which then triggers a cascade of intracellular signals leading to increased cell proliferation. This suggests that UTP and its interaction with the P2Y2 receptor might play a role in the progression of certain cancers (Choi et al., 2013).

3. Vasoconstriction and Cardiovascular Effects

UTP is a potent vasoconstrictor, particularly in cerebral arteries. It induces calcium waves in vascular smooth muscle cells, influencing the contraction of these vessels. Understanding the mechanisms of UTP-induced vasoconstriction can provide insights into the regulation of cerebral blood flow and potential implications for treating cerebral vasospasm (Syyong et al., 2009).

4. Use in RNA Research and Synthesis

UTP has been instrumental in RNA research, particularly in studying transcription processes. For example, mercurated UTP has been used to label transcripts, allowing for a detailed study of RNA synthesis and mechanisms. This has implications for understanding genetic expression and regulation (Crouse et al., 1976).

5. Potential in Neuropharmacology

Evidence suggests that UTP, along with other uridine nucleotides, may function as neurotransmitters in the brain. Their presence in brain extracellular fluid and the impact of their levels on cholinergic neurotransmission point to a significant role in neuropharmacology. This could have implications for the treatment of neurological disorders (Cansev et al., 2015).

properties

Molecular Formula |

C9H11N2O15P3-4 |

|---|---|

Molecular Weight |

480.11 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |

InChI Key |

PGAVKCOVUIYSFO-XVFCMESISA-J |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)

![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)

![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)

![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)

![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)

![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)